molecular formula C20H33N3O B7916031 (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7916031
M. Wt: 331.5 g/mol
InChI Key: OJCKWVXKICVMSX-MOPGFXCFSA-N
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Description

(S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, including a piperidine ring, an isopropyl group, and a benzyl group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl bromide and a strong base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biological Research: The compound is utilized in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-methyl-butyramide: Similar structure but with a methyl group instead of an isopropyl group.

    (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-butyramide: Similar structure but with an ethyl group instead of an isopropyl group.

    (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-propyl-butyramide: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

The uniqueness of (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKWVXKICVMSX-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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